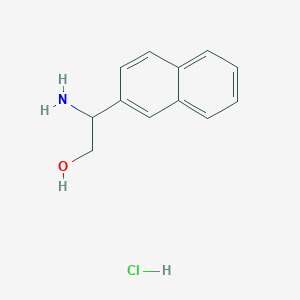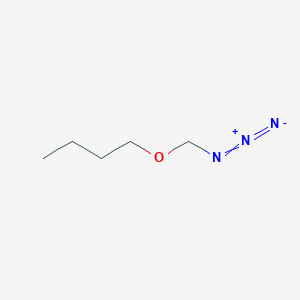
1-(Azidomethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethoxy)butane is an organic compound characterized by the presence of an azido group attached to a methoxybutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)butane can be synthesized through the nucleophilic substitution reaction of 1-chloromethoxybutane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition Catalysts: Copper(I) iodide, copper sulfate with sodium ascorbate.
Major Products:
Substitution Products: Various substituted methoxybutanes.
Reduction Products: 1-(Aminomethoxy)butane.
Cycloaddition Products: 1,2,3-Triazoles.
Scientific Research Applications
1-(Azidomethoxy)butane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the field of click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azidomethoxy)butane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes or radicals, which then proceed to form the final products.
Comparison with Similar Compounds
1-(Azidomethoxy)propane: Similar structure but with a shorter carbon chain.
1-(Azidomethoxy)pentane: Similar structure but with a longer carbon chain.
1-(Azidomethoxy)ethane: Even shorter carbon chain, leading to different reactivity and properties.
Uniqueness: 1-(Azidomethoxy)butane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. The presence of the azido group also imparts distinct chemical behavior, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(azidomethoxy)butane |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-9-5-7-8-6/h2-5H2,1H3 |
InChI Key |
ZUBYWIXIQFQXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


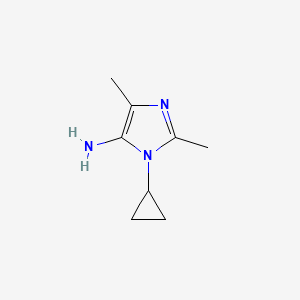
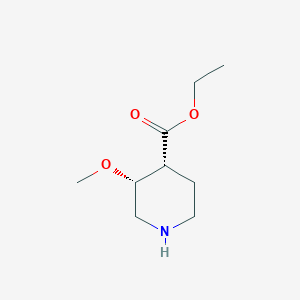
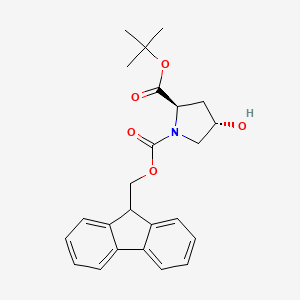
![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
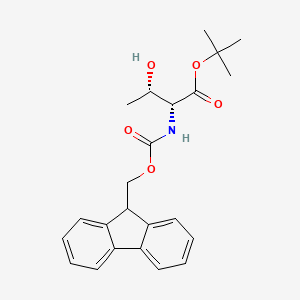
![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
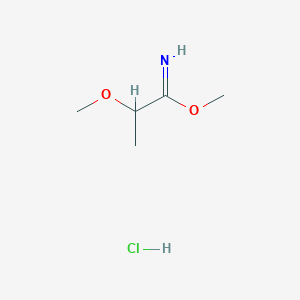

![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
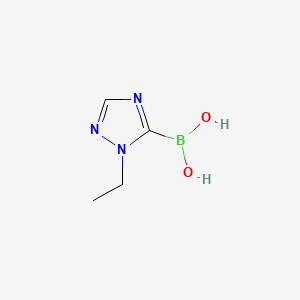
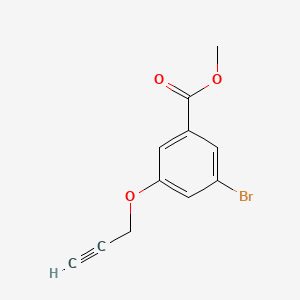
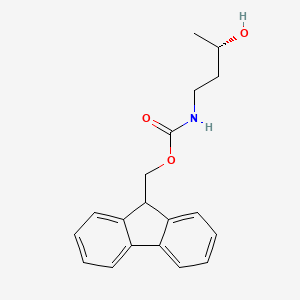
![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
